Octacosane
Overview
Description
NSC 5549: n-Octacosane , is a saturated hydrocarbon with the molecular formula C28H58 . It is a straight-chain alkane containing 28 carbon atoms. This compound is commonly found in various natural sources and is used in research and industrial applications due to its unique properties .
Mechanism of Action
Target of Action
Octacosane, a long-chain aliphatic alcohol, primarily targets lipid metabolism . It is found in natural wax products abundant in wheat germ oil, rice bran oil, fruits, and leaves of many plants . It is also a major component of policosanol, a natural mixture of primary aliphatic alcohols .
Mode of Action
This compound interacts with its targets to regulate lipid metabolism . It exhibits a variety of important biological and physiological activities and functions, including anti-fatigue, ergogenic, and anti-inflammatory properties; neurological, antioxidant, and antiangiogenic activities; cytoprotective function; and anti-stress activity . These interactions result in various health benefits, such as the promotion of energy metabolism, improvement of athletic performance, lowering effects of cholesterol, reduction of platelet aggregation, reduction of risk of ulcer, and protective effects on parkinsonism .
Biochemical Pathways
This compound affects the biochemical pathways related to lipid metabolism . It plays a role in the regulation of lipid metabolism, which can lead to downstream effects such as the lowering of cholesterol levels .
Pharmacokinetics
It is known that this compound is a stable compound with encouraging biological activities . Due to its stability, it is currently consumed as health products .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its wide range of biological and physiological activities. For instance, it has been associated with the reduction of cholesterol levels, improvement of athletic performance, and protection against parkinsonism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is worth noting that this compound is a stable compound, suggesting that it may maintain its efficacy under a variety of conditions .
Biochemical Analysis
Biochemical Properties
Octacosane is involved in several biochemical reactions, primarily due to its hydrophobic characteristics. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. This interaction is crucial for processes such as wound healing and tissue remodeling . Additionally, this compound exhibits antioxidant properties, which help in scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to promote wound healing by enhancing fibroblast migration, collagen synthesis, and epithelialization . Furthermore, this compound’s antioxidant properties contribute to reducing oxidative stress in cells, thereby protecting them from damage and promoting overall cellular health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as MMPs, and modulates their activity. This binding interaction can lead to the inhibition or activation of these enzymes, depending on the context . Additionally, this compound influences gene expression by modulating transcription factors and signaling pathways involved in cellular responses to oxidative stress and tissue repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under various conditions, maintaining its biochemical properties over extended periods . Long-term studies have shown that this compound continues to promote wound healing and reduce oxidative stress in cells, indicating its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to promote wound healing and reduce oxidative stress without causing any adverse effects . At higher doses, there may be threshold effects, leading to potential toxicity or adverse reactions. It is essential to determine the optimal dosage for therapeutic applications to maximize benefits while minimizing risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized through oxidation and subsequent breakdown into smaller molecules . These metabolic processes help in maintaining the balance of this compound levels in the body and preventing its accumulation, which could lead to adverse effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions help in its localization and accumulation in target areas, such as wound sites, where it can exert its beneficial effects . The transport and distribution of this compound are crucial for its therapeutic potential and effectiveness in various applications .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it allows this compound to interact with specific biomolecules and exert its effects at the molecular level . Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Octacosane can be achieved through the hydrogenation of octacosene, which involves the addition of hydrogen to the double bonds of octacosene in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods: Industrial production of n-Octacosane involves the extraction and purification from natural sources such as plant waxes and petroleum. The compound is then subjected to distillation and crystallization processes to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-Octacosane can undergo oxidation reactions to form various oxygenated derivatives such as alcohols, aldehydes, and carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Although n-Octacosane is already a fully saturated hydrocarbon, it can be reduced further to form smaller alkanes through cracking processes.
Substitution: n-Octacosane can participate in substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms such as chlorine or bromine. This reaction is typically carried out using halogen gas in the presence of ultraviolet light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, high temperature.
Reduction: Catalysts such as platinum or palladium, high pressure.
Substitution: Halogen gas (chlorine, bromine), ultraviolet light.
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Smaller alkanes.
Substitution: Halogenated alkanes.
Scientific Research Applications
Chemistry: n-Octacosane is used as a standard in gas chromatography for the calibration of retention indices. It is also employed in the study of hydrocarbon structures and properties.
Biology: In biological research, n-Octacosane is used as a model compound to study the behavior of long-chain hydrocarbons in biological systems. It has been shown to exhibit antibacterial activity and cytotoxicity against certain cancer cell lines .
Medicine: It is also being investigated for its role in inducing apoptosis in cancer cells .
Industry: n-Octacosane is used in the production of lubricants, waxes, and coatings. Its high melting point and stability make it suitable for use in high-temperature applications .
Comparison with Similar Compounds
n-Hexacosane (C26H54): A straight-chain alkane with 26 carbon atoms.
n-Heptacosane (C27H56): A straight-chain alkane with 27 carbon atoms.
n-Nonacosane (C29H60): A straight-chain alkane with 29 carbon atoms.
Comparison: n-Octacosane is unique among its similar compounds due to its specific chain length, which imparts distinct physical and chemical properties. For example, its melting point and boiling point are higher compared to n-Hexacosane and n-Heptacosane, making it more suitable for high-temperature applications. Additionally, its biological activity, such as antibacterial and cytotoxic effects, may differ from those of other long-chain alkanes .
Properties
IUPAC Name |
octacosane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYURHZPYMFLWSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58 | |
Record name | N-OCTACOSANE | |
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DSSTOX Substance ID |
DTXSID6058639 | |
Record name | Octacosane | |
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Molecular Weight |
394.8 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Waxy hydrocarbon, insoluble in water., Waxy solid; [CAMEO] White powder; [MSDSonline] | |
Record name | N-OCTACOSANE | |
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Boiling Point |
808.9 °F at 760 mmHg (NTP, 1992), 432 °C | |
Record name | N-OCTACOSANE | |
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Solubility |
Insoluble in water, Miscible with acetone, soluble in benzene, chloroform | |
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Density |
0.8067 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8067 g/cu cm at 20 °C | |
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Vapor Density |
1.6X10-9 mm Hg at 25 (extrapolated) | |
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Color/Form |
Monoclinic or orthorhombic crystals from benzene, alcohol | |
CAS No. |
630-02-4 | |
Record name | N-OCTACOSANE | |
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Melting Point |
148.1 °F (NTP, 1992), 61.3 °C | |
Record name | N-OCTACOSANE | |
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